3-(2-Anilino-6-methylpyrimidin-4-yl)prop-2-yn-1-ol
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Overview
Description
3-(2-Anilino-6-methylpyrimidin-4-yl)prop-2-yn-1-ol is a chemical compound with the molecular formula C₁₄H₁₃N₃O It is characterized by the presence of an anilino group, a methylpyrimidinyl group, and a prop-2-yn-1-ol moiety
Preparation Methods
The synthesis of 3-(2-Anilino-6-methylpyrimidin-4-yl)prop-2-yn-1-ol typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized by reacting appropriate precursors under controlled conditions.
Introduction of the Anilino Group: The anilino group is introduced through a nucleophilic substitution reaction.
Addition of the Prop-2-yn-1-ol Moiety: The final step involves the addition of the prop-2-yn-1-ol group to the pyrimidine ring.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
3-(2-Anilino-6-methylpyrimidin-4-yl)prop-2-yn-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(2-Anilino-6-methylpyrimidin-4-yl)prop-2-yn-1-ol has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-(2-Anilino-6-methylpyrimidin-4-yl)prop-2-yn-1-ol involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
3-(2-Anilino-6-methylpyrimidin-4-yl)prop-2-yn-1-ol can be compared with other similar compounds, such as:
2-(3-Aminopyrrolidin-1-yl)-6-methylpyrimidin-4-ol hydrochloride: This compound shares a similar pyrimidine structure but differs in the substituents attached to the ring.
1,1-Dicyclopropyl-prop-2-yn-1-ol: This compound has a similar prop-2-yn-1-ol moiety but differs in the other functional groups attached.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
116389-45-8 |
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Molecular Formula |
C14H13N3O |
Molecular Weight |
239.27 g/mol |
IUPAC Name |
3-(2-anilino-6-methylpyrimidin-4-yl)prop-2-yn-1-ol |
InChI |
InChI=1S/C14H13N3O/c1-11-10-13(8-5-9-18)17-14(15-11)16-12-6-3-2-4-7-12/h2-4,6-7,10,18H,9H2,1H3,(H,15,16,17) |
InChI Key |
PJWHAYLZVFLLPW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC=CC=C2)C#CCO |
Origin of Product |
United States |
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